tert-Butyl 4-(4-Methyl-1-piperazinyl)-2-[(4-tetrahydropyranyl)amino]benzoate
Overview
Description
tert-Butyl 4-(4-Methyl-1-piperazinyl)-2-[(4-tetrahydropyranyl)amino]benzoate is a complex organic compound with a molecular formula of C21H33N3O3 and a molecular weight of 375.51 g/mol
Preparation Methods
The synthesis of tert-Butyl 4-(4-Methyl-1-piperazinyl)-2-[(4-tetrahydropyranyl)amino]benzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of the piperazine derivative: This involves the reaction of 4-methylpiperazine with appropriate reagents to introduce the desired substituents.
Introduction of the benzoate group: The piperazine derivative is then reacted with a benzoic acid derivative under suitable conditions to form the benzoate ester.
Addition of the tetrahydropyranyl group:
Industrial production methods may involve the use of flow microreactor systems to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
tert-Butyl 4-(4-Methyl-1-piperazinyl)-2-[(4-tetrahydropyranyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and tetrahydropyranyl groups, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols.
Scientific Research Applications
tert-Butyl 4-(4-Methyl-1-piperazinyl)-2-[(4-tetrahydropyranyl)amino]benzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of advanced materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-Methyl-1-piperazinyl)-2-[(4-tetrahydropyranyl)amino]benzoate involves its interaction with specific molecular targets. The piperazine ring and the benzoate ester group are key functional groups that contribute to its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
tert-Butyl 4-(4-Methyl-1-piperazinyl)-2-[(4-tetrahydropyranyl)amino]benzoate can be compared with similar compounds such as:
tert-Butyl 4-amino-1-piperidinecarboxylate: This compound also contains a tert-butyl ester group and a piperidine ring, but lacks the tetrahydropyranyl group, making it less complex.
tert-Butyl 1-benzoyl-4-methylpiperidin-4-ylcarbamate: This compound has a similar piperidine structure but differs in the substituents on the piperidine ring and the presence of a benzoyl group instead of a tetrahydropyranyl group.
Properties
IUPAC Name |
tert-butyl 4-(4-methylpiperazin-1-yl)-2-(oxan-4-ylamino)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O3/c1-21(2,3)27-20(25)18-6-5-17(24-11-9-23(4)10-12-24)15-19(18)22-16-7-13-26-14-8-16/h5-6,15-16,22H,7-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSCZHCLHAHQEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)N2CCN(CC2)C)NC3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.